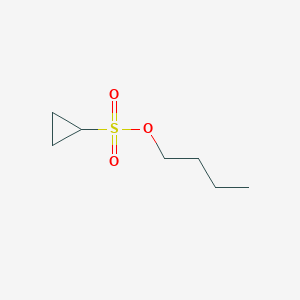
4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
説明
Introduction to 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic Acid 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid is a complex organic compound with potential applications in various fields. While there is limited specific research on this exact compound, insights can be drawn from studies on similar compounds.
Synthesis Analysis Efficient biosynthesis methods have been developed for related compounds like 3,4-Dihydroxyphenylacetic acid, utilizing Escherichia coli as a production platform. This involves enhancing the shikimate pathway and introducing specific hydroxylases for increased yield (Li et al., 2019)(Li et al., 2019).
Molecular Structure Analysis Studies on molecular structures of related compounds, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, provide insights into the arrangement of atoms and intermolecular interactions in complex organic molecules (Ajibade & Andrew, 2021)(Ajibade & Andrew, 2021).
Chemical Reactions and Properties The compound's chemical properties can be inferred from related studies. For instance, the study of enzyme reactions with phenolic compounds, such as the decarboxylation of hydroxycinnamic acids, provides insights into potential reactions and properties of similar compounds (Finkle et al., 1962)(Finkle et al., 1962).
科学的研究の応用
Application 1: Biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA)
- Scientific Field : Bioprocess and Biosystems Engineering .
- Summary of the Application : R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It can be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
- Methods of Application or Experimental Procedures : An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . As a hydroxylated aromatic product, R-HPPA could be oxidized by oxidant potassium dichromate to form brown-colored quinone-type compound . The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .
- Results or Outcomes : After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants . The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA .
Application 2: Optimization of Culture Medium and H2O2 Supplement
- Scientific Field : Microbiology and Biotechnology .
- Summary of the Application : This study focused on enhancing the production of ®-2-(4-hydroxyphenoxy)propionic acid (HPOPA) using Beauveria bassiana CCN-A7 . HPOPA is a key intermediate for the preparation of aryloxyphenoxypropionic acid herbicides (R-isomer) .
- Methods of Application or Experimental Procedures : The study involved the optimization of nutrition components and culture conditions . Static cultivation and H2O2 supplement were used to improve the production of HPOPA .
- Results or Outcomes : The results obtained in this work provide novel strategies for improving the biosynthesis of hydroxy aromatics .
Application 3: Screening of Fungi Isolates for C-4 Hydroxylation
- Scientific Field : Microbiology .
- Summary of the Application : This research aimed to rapidly screen microbial isolates with the capacity of hydroxylating R-2-phenoxypropionic acid to R-HPPA from various environmental samples .
- Methods of Application or Experimental Procedures : A convenient and safe 96-well microplate assay method with sodium nitrite (NaNO2) as a chromogenic reagent was proposed .
- Results or Outcomes : The method was successful in screening for microbial isolates capable of the desired hydroxylation .
Application 4: High-Throughput Screening Method for Improved R-HPPA Biosynthesis
- Scientific Field : Bioprocess and Biosystems Engineering .
- Summary of the Application : This research developed a high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation . This method could also be a potential tool for screening strains producing other important phenolic compounds .
- Methods of Application or Experimental Procedures : The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm . The R-HPPA biosynthetic capability of microorganism strains could also be rapidly evaluated .
- Results or Outcomes : A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants . The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA .
Application 5: Laccase-Mediated Oligomerization of 4-Hydroxybenzoic Acid
- Scientific Field : Chemistry .
- Summary of the Application : This study focused on the laccase-mediated conversion of 4-hydroxybenzoic acid .
- Methods of Application or Experimental Procedures : The study involved comparing 1H NMR data of both the chemically synthesized as well as the enzymatically generated material .
- Results or Outcomes : The putative structures indeed correspond to the two main products in the laccase-mediated conversion of 4-hydroxybenzoic acid .
特性
IUPAC Name |
2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBNMLZBHFYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151121 | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
CAS RN |
1155-40-4 | |
| Record name | 3,5-Diiodothyroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1155-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

